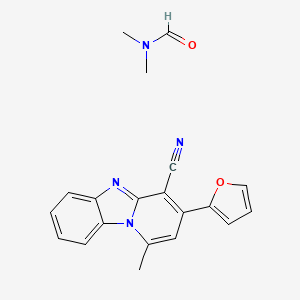![molecular formula C10H17NO2 B7536714 (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol, also known as OTX008, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. 3.1.13,7]decan-1-yl)methanol.
Wirkmechanismus
The mechanism of action of (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. For example, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol can induce changes in gene expression that can lead to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to have a good safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol in lab experiments is its broad range of potential therapeutic applications. It has shown promising results in preclinical studies for various diseases, making it a versatile compound for research. However, one of the limitations of using (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, more studies are needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, efforts should be made to develop more efficient synthesis methods for (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol to enable larger-scale production for clinical trials.
Synthesemethoden
The synthesis of (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol involves a multi-step process. The first step involves the preparation of 1,3-cyclohexadiene, which is then reacted with nitromethane to produce 1-nitro-3-cyclohexene. The nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then subjected to a cyclization reaction to form the tricyclic ring system. Finally, the hydroxymethyl group is introduced using standard organic synthesis techniques.
Wissenschaftliche Forschungsanwendungen
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been studied extensively for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In preclinical studies, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has shown anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has shown potential in treating neurological disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
(3-amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10-4-7-1-8(5-10)3-9(2-7,6-12)13-10/h7-8,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYJJMQNSRQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(O3)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
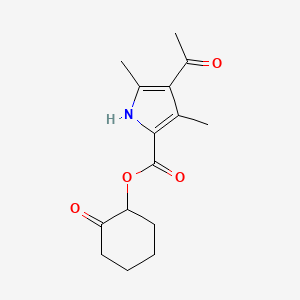
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
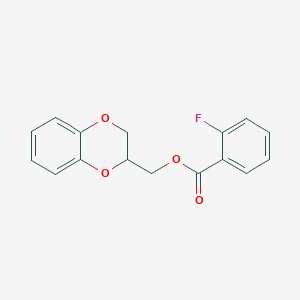
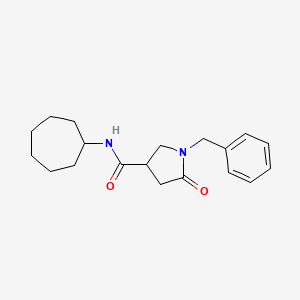
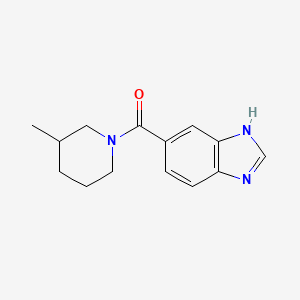
![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
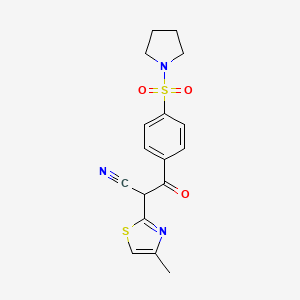
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
